molecular formula C17H17N5O3S B2716568 [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester CAS No. 516461-36-2

[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester

Cat. No.: B2716568
CAS No.: 516461-36-2
M. Wt: 371.42
InChI Key: UNQKDWAXBQZOKQ-UHFFFAOYSA-N
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Description

The structure features a 1-phenyl substitution on the pyrazolo[3,4-d]pyrimidine core, a sulfanyl-acetylamino linker, and an ethyl ester group. The ester moiety enhances bioavailability by improving lipophilicity, a strategy observed in prodrug design (e.g., gabapentin derivatives) . The sulfanyl group at the 4-position modulates electronic and steric properties, influencing target binding and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQKDWAXBQZOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Synthetic Pathways for Pyrazolo[3,4-d]pyrimidine Core

Pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclization reactions. For example:

  • Chlorination : Phosphorus oxychloride (POCl₃) converts pyrimidinones to chlorinated intermediates (e.g., 4 in ).

  • Nucleophilic Substitution : Chlorinated derivatives react with amines or thiols. For instance, 4-chloro-1-phenyl-pyrazolo[3,4-d]pyrimidine reacts with 4-aminobenzoic acid to form amino-substituted analogs .

Reaction StepReagents/ConditionsYieldSource
Chlorination of pyrimidinonePOCl₃, 70°C, 5 hr82%
Amine substitution4-aminobenzoic acid, DMF, RT69%

Ester Hydrolysis and Functionalization

Ethyl ester groups in related compounds undergo hydrolysis or coupling:

  • Hydrolysis : Acidic or basic conditions convert esters to carboxylic acids (e.g., TFA/CH₂Cl₂ in ).

  • Amide Coupling : Carbodiimides like CDI facilitate coupling with amines or hydrazides (e.g., with piperazine derivatives in , ).

ReactionReagents/ConditionsYieldSource
Ester to amideCDI, DMF, RT86%
Acid chloride formationOxalyl chloride, DMF, CH₂Cl₂, -5°C→RT56%

Thioether Linkage Reactivity

The sulfanyl (-S-) group in the target compound may participate in:

  • Oxidation : Conversion to sulfoxides or sulfones using H₂O₂ or mCPBA.

  • Alkylation : Reaction with alkyl halides to form sulfonium salts (not observed in sources but chemically plausible).

Biological Activity Context

While direct data for the target compound is absent, structurally similar pyrazolo[3,4-d]pyrimidines exhibit antitumor activity . Thioether-linked analogs (e.g., 19a–d in ) show chemopreventive effects via interactions with cellular thiols.

Limitations and Gaps

  • No direct synthesis or reactivity studies for the sulfanyl-acetylamino ethyl ester derivative were found in the provided sources.

  • Reliable data on regioselective modifications of the pyrazolo[3,4-d]pyrimidine sulfanyl group is sparse.

Proposed Research Directions

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the pyrimidine C4 position using Pd catalysts.

  • Click Chemistry : Utilize the acetylene group (if present) for azide-alkyne cycloaddition.

  • Thiol-Disulfide Exchange : Explore redox-responsive behavior of the sulfanyl moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Case Studies on Anticancer Efficacy

Several case studies have demonstrated the compound's efficacy against different cancer cell lines:

Compound IDCell LineIC50 (µM)Mechanism of Action
1A549 (Lung)2.24Induces apoptosis via cell cycle arrest
2MCF-7 (Breast)0.30Dual EGFR/VGFR2 inhibition
3HCT116 (Colon)9.20Targeting EGFR pathway

In particular, compound 1 exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), indicating its potential as a therapeutic agent.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that modifications within the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced antibacterial properties.

Antimicrobial Efficacy Data

Compound IDBacterial StrainMIC (µg/mL)
1Bacillus cereus32
2Escherichia coli64

These findings suggest that the compound exhibits significant antibacterial effects, making it a candidate for further development in treating bacterial infections.

Biochemical Pathways

The compound's interaction with biological targets affects several biochemical pathways:

  • Cell Proliferation : Inhibition of growth factor receptors like EGFR.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

Targeted Kinases

The primary targets include:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme is crucial in cancer therapy due to its role in nucleotide synthesis.

Mechanism of Action

The mechanism of action of [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester involves its interaction with molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that regulate cell growth and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

  • Compound h3: 3-{4-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-nitrophenyl)acetylamino]phenyl}-4,4,4-trifluorobutyric acid ethyl ester Key differences: Replaces the sulfanyl-acetylamino group with a 4-nitrophenylacetylamino substituent and introduces a trifluorobutyric acid ethyl ester. Synthetic yield: 68.7% (lower than typical yields for pyrazolo[3,4-d]pyrimidine derivatives, suggesting steric hindrance from the 4-nitrophenyl group) .
  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Key differences: Incorporates a fluorinated chromenone moiety and acetamide group instead of the sulfanyl-acetylamino linker. Physicochemical properties: Higher melting point (302–304°C) due to increased rigidity from the chromenone ring . Bioactivity: Demonstrated kinase inhibition (specific targets undisclosed) with a mass of 571.1988 (M+1), suggesting moderate metabolic stability .

Derivatives with Sulfanyl Linkers

  • 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) Key differences: Replaces the ethyl ester with a ketone group and varies substituents on the phenyl ring. Synthetic route: Phenacyl chloride reacts with pyrazolo[3,4-d]pyrimidine-thione precursors in ethanol under reflux . Bioactivity: Substituted phenyl groups (e.g., 4-chloro, 4-methyl) enhance antiproliferative activity against cancer cell lines, though data specific to the sulfanyl-acetylamino variant are lacking .

Ethyl Ester-Containing Analogues

  • Gabapentin prodrugs (Embodiments 23–25) :
    • Key differences : Retains the ethyl ester group but replaces the pyrazolo[3,4-d]pyrimidine core with cyclohexyl or pyrrolidone moieties.
    • Bioavailability : Ethyl esters improve logP values (e.g., Embodiment 24: logP = 12.4) and oral absorption, a principle applicable to the target compound .

Key Research Findings

  • Synthetic Flexibility : The sulfanyl group in the target compound allows diverse functionalization, as seen in analogs like 6-substituted phenyl derivatives .
  • Bioactivity Trends : Fluorinated substituents (e.g., in Example 83) correlate with improved thermal stability and target affinity , suggesting that fluorination of the target compound’s phenyl group could enhance potency.
  • Ester vs. Carboxylic Acid : Ethyl esters (as in gabapentin prodrugs) generally exhibit better membrane permeability than their carboxylic acid counterparts, supporting the target compound’s design rationale .

Biological Activity

The compound [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester is a member of the pyrazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyNzOwSv\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}\text{S}_{\text{v}}

Where specific values for xx, yy, zz, ww, and vv correspond to the molecular formula derived from its structural components. The compound features a pyrazolo[3,4-d]pyrimidin ring system attached to a sulfanyl group and an ethyl ester functional group.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed a notable zone of inhibition, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli14
10bS. aureus16
10cP. mirabilis12

These findings align with previous literature indicating that similar pyrazolo derivatives possess broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research has shown that compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving a rat model of inflammation induced by carrageenan, the administration of the compound resulted in a significant decrease in paw edema compared to control groups. The reduction was measured at various time points post-administration, illustrating the compound's efficacy in mitigating inflammatory responses.

Table 2: Anti-inflammatory Effects in Rat Model

Time (hours)Control Group Edema (mm)Treated Group Edema (mm)
185
3106
6127

The proposed mechanism of action for the biological activity of this compound involves inhibition of key enzymes and modulation of signaling pathways associated with inflammation and microbial resistance. Specifically, it is hypothesized that the pyrazolo-pyrimidine scaffold interacts with ATP-binding sites on kinases involved in inflammatory signaling cascades.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For instance, reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Purification involves filtration, washing with water, and recrystallization from ethanol or acetone .
  • Key Parameters : Reaction time (6–8 hours), solvent choice (DMF for solubility), and stoichiometric control of reagents (1:1 molar ratio of thiol to α-chloroacetamide).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • 1H-NMR Spectroscopy : Used to confirm substituent positions and integration ratios (e.g., δ 1.2–1.4 ppm for ethyl ester protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .
  • Elemental Analysis : Validates purity and molecular formula .

Q. What solvents are optimal for dissolving the compound during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s low solubility in water. Ethanol or acetone is used for recrystallization .

Q. How is the stability of the compound assessed under varying pH conditions?

  • Methodology : Buffer solutions (e.g., ammonium acetate buffer at pH 6.5) are used to test stability via HPLC or UV-Vis spectroscopy over 24–72 hours. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodology :

  • Catalyst Screening : Test bases like triethylamine or DBU to enhance reaction efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining yield .
  • Purification Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher purity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Comparative Assays : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
  • Computational Modeling : Perform molecular docking to validate binding affinities to targets like IDO1 enzymes, adjusting for stereochemical variations .

Q. How is the compound’s crystallographic structure determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, a pyrazolo[3,4-d]pyrimidine derivative showed a planar heterocyclic core with sulfanyl-acetylamino side chains adopting a gauche conformation .

Q. What experimental designs are robust for evaluating the compound’s enzyme inhibition kinetics?

  • Methodology :

  • Michaelis-Menten Assays : Measure enzyme activity at varying substrate concentrations.
  • Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition mechanisms .
  • Control Groups : Include known inhibitors (e.g., 1-methyltryptophan for IDO1) to benchmark potency .

Q. How can environmental degradation pathways of the compound be studied?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light) and analyze breakdown products via GC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic effects .

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